
N-(2-butoxyphenyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-butoxyphenyl)-acetamide” is used for industrial and scientific research . “N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)” have been identified as a novel and highly potent class of antifibrotic compounds .
Synthesis Analysis
The synthesis of related compounds like “N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)” has been studied in the context of phenotypic drug screening in a human fibrosis model .Molecular Structure Analysis
The molecular formula of “N-(2-butoxyphenyl)-acetamide” is C12H17NO2 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of compounds like "N-(2-butoxyphenyl)-3,4-dimethylbenzamide" .Physical And Chemical Properties Analysis
The average mass of “N-(2-butoxyphenyl)-acetamide” is 207.269 Da .科学研究应用
Fluorescent Molecular Probes
Research on solvatochromic dyes, such as those based on diphenyloxazole structures, showcases the application of benzamide derivatives in developing ultrasensitive fluorescent molecular probes. These probes are designed for studying biological events and processes, leveraging their strong solvent-dependent fluorescence, which correlates with solvent polarity. This suggests their potential use in intramolecular charge transfer studies and the development of fluorescence-based sensors (Diwu et al., 1997).
Antiulcer Activities
The synthesis and evaluation of acyl derivatives of certain phenylethylamines for their antiulcer activities provide another perspective on the therapeutic potential of benzamide derivatives. Among these, specific compounds demonstrated significant effectiveness in preventing water-immersion stress-induced gastric ulceration in rats, highlighting the medicinal chemistry applications of benzamide-related compounds (Hosokami et al., 1992).
Mitosis Inhibition
Research into N-(1,1-dimethylpropynyl) benzamide series and their effect on inhibiting mitosis in plant cells at low concentrations illustrates the bioactivity of benzamide derivatives in agricultural or biological research. This work involves exploring the structure-activity relationships to understand how these compounds interact with biological targets to control cell division (Merlin et al., 1987).
Antitumor Activity
The development of antitumor drugs, such as 10-deazaminopterins synthesized from diamines, including benzamide derivatives, showcases the role of these compounds in cancer therapy. These studies aim to create effective growth inhibitors for folate-dependent bacteria and explore their potential in treating cancer through inhibition of specific enzymes necessary for cell proliferation (Degraw et al., 1982).
作用机制
Target of Action
N-(2-butoxyphenyl)-3,4-dimethylbenzamide (N23Ps) is a novel class of antifibrotic therapeutics . The primary targets of N23Ps are aberrant fibroblasts involved in the deposition of extracellular matrix (ECM) in fibrotic diseases . The compound suppresses myofibroblast transdifferentiation, a process that contributes to the progression of fibrosis .
Mode of Action
N23Ps interact with their targets by suppressing myofibroblast transdifferentiation, ECM deposition, cellular contractility, and altering cell shapes . This unique mode of action helps to inhibit the progression of fibrosis. Mechanistically, transcriptomics identified SMURF2 as a potential therapeutic target network .
Biochemical Pathways
The action of N23Ps affects the biochemical pathways involved in fibrosis. These compounds suppress the deposition of ECM proteins, which are a key part of the fibrotic process . The suppression of profibrotic markers such as SERPINE1 and CXCL8 has been verified in a human ex vivo tissue fibrosis disease model .
Pharmacokinetics
It is noted that specific halogenations increased the n23ps’ in-vitro serum stability and microsomal stability without deteriorating the compounds potency . This suggests that the compound has been optimized for bioavailability and stability.
Result of Action
The result of N23Ps action is the inhibition of fibrosis. By suppressing myofibroblast transdifferentiation and ECM deposition, these compounds can prevent the progression of fibrotic diseases . This makes N23Ps a promising class of compounds for the treatment of fibrotic diseases.
Action Environment
The action of N23Ps is influenced by the environment in which they are administered. For instance, bronchoalveolar administration of a N23P derivative was successfully tested in vivo in the murine bleomycin-induced lung fibrosis model, demonstrating a reduction in histopathologically assessed lung fibrosis . This suggests that the route of administration and the specific disease model can influence the efficacy of N23Ps.
安全和危害
未来方向
属性
IUPAC Name |
N-(2-butoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-5-12-22-18-9-7-6-8-17(18)20-19(21)16-11-10-14(2)15(3)13-16/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBZMWZWVPMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-3,4-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

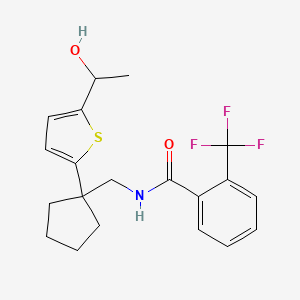
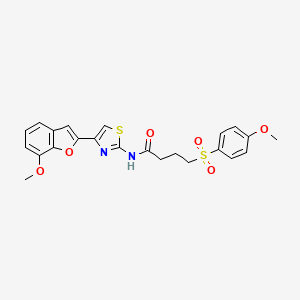
![N-[1-Phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2455262.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455264.png)
![(1R,5S)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2455266.png)
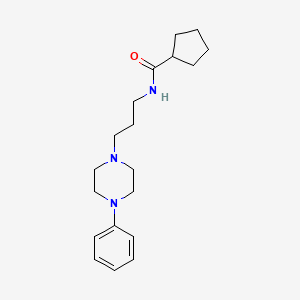
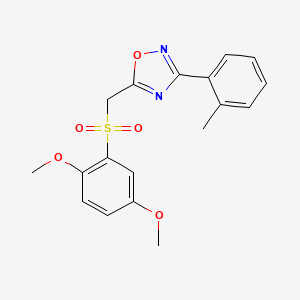
![1-benzyl-2-hydroxy-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B2455274.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2455277.png)
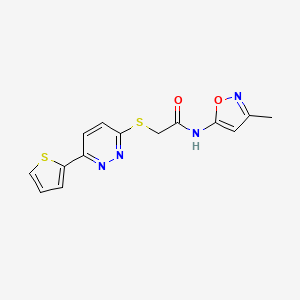
![N-[(1-Aminocyclohexyl)methyl]-4,5-dichlorothiophene-2-carboxamide;hydrochloride](/img/structure/B2455280.png)
![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)